molecular formula C42H57O2Ta-3 B12980486 Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-

Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-

Cat. No.: B12980486
M. Wt: 774.8 g/mol
InChI Key: ZYDQBXHDNANFOB-UHFFFAOYSA-N
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Description

The compound “Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-” is a tantalum-based coordination complex featuring two deprotonated 2,6-di-tert-butylphenolato ligands and two 4-methylphenyl groups. These ligands are known to enhance thermal stability and modulate redox properties in metal complexes .

Properties

Molecular Formula

C42H57O2Ta-3

Molecular Weight

774.8 g/mol

IUPAC Name

2-tert-butyl-6-(2-methanidylpropan-2-yl)phenol;2,6-ditert-butylphenol;methylbenzene;tantalum

InChI

InChI=1S/C14H22O.C14H21O.2C7H7.Ta/c2*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;2*1-7-5-3-2-4-6-7;/h7-9,15H,1-6H3;7-9,15H,1H2,2-6H3;2*3-6H,1H3;/q;3*-1;

InChI Key

ZYDQBXHDNANFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)[CH2-])O.[Ta]

Origin of Product

United States

Preparation Methods

Ligand Synthesis

The ligands involved are derivatives of 2,6-bis(1,1-dimethylethyl)phenol (commonly known as 2,6-di-tert-butylphenol) and 4-methylphenyl groups. Preparation of these ligands is a prerequisite for complex formation.

  • 2,6-bis(1,1-dimethylethyl)phenol is synthesized via Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl chloride in the presence of Lewis acids such as AlCl3, yielding sterically hindered phenol derivatives with bulky tert-butyl groups at the 2 and 6 positions. This steric bulk is critical for stabilizing the metal center in the final complex.

  • 4-methylphenyl groups (p-tolyl) are typically introduced via substitution reactions or by using commercially available 4-methylphenyl lithium or Grignard reagents for subsequent metalation steps.

Metal Precursor Preparation

The tantalum center is generally introduced from a suitable tantalum halide or alkyl precursor, such as tantalum pentachloride (TaCl5) or tantalum alkyls (e.g., Ta(CH3)5).

  • Tantalum halides are often used as starting materials due to their reactivity and availability. They can be converted into organotantalum species by reaction with organolithium or Grignard reagents bearing the desired aryl groups.

  • The choice of tantalum precursor affects the reaction conditions and the purity of the final complex.

Coordination and Complex Formation

The preparation of the titled compound involves the coordination of the phenolato ligands and aryl groups to the tantalum center under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

  • Stepwise ligand substitution : The phenolato ligands are deprotonated (often using strong bases like sodium hydride or potassium tert-butoxide) to form phenolate anions, which then coordinate to the tantalum center, replacing halide or alkyl ligands.

  • Aryl group introduction : The bis(4-methylphenyl) groups are introduced via transmetallation or direct reaction of tantalum halide intermediates with 4-methylphenyl lithium or Grignard reagents.

  • Reaction conditions : Typically, reactions are conducted in dry, aprotic solvents such as tetrahydrofuran (THF) or toluene at low to moderate temperatures (0°C to room temperature) to control reactivity and avoid side reactions.

  • Purification : The resulting complex is purified by recrystallization or chromatography under inert conditions to isolate the pure organotantalum complex.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description
1 Synthesis of 2,6-bis(1,1-dimethylethyl)phenol via Friedel-Crafts alkylation Phenol reacted with tert-butyl chloride and AlCl3 catalyst
2 Deprotonation of phenol ligand Use of sodium hydride in THF to generate phenolate anion
3 Preparation of tantalum precursor TaCl5 dissolved in dry toluene under inert atmosphere
4 Ligand coordination Addition of phenolate anion to TaCl5 solution at 0°C
5 Introduction of bis(4-methylphenyl) groups Reaction with 4-methylphenyl lithium reagent at low temperature
6 Work-up and purification Filtration, solvent removal, recrystallization under inert atmosphere

Analytical and Research Findings

  • Spectroscopic characterization (NMR, IR, UV-Vis) confirms the coordination of phenolato and aryl ligands to tantalum, showing characteristic shifts consistent with metal-ligand bonding.

  • X-ray crystallography studies reveal the coordination geometry around tantalum, typically octahedral or distorted octahedral, stabilized by bulky phenolato ligands that prevent oligomerization.

  • Thermal stability : The bulky ligands confer enhanced thermal stability to the complex, making it suitable for catalytic applications.

  • Reactivity studies indicate that the complex can serve as a catalyst precursor in polymerization and organic transformations, benefiting from the steric and electronic properties of the ligands.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent THF, toluene Dry, aprotic solvents preferred
Temperature 0°C to room temperature Controlled to avoid side reactions
Atmosphere Inert (N2 or Ar) Prevents oxidation/hydrolysis
Base for deprotonation NaH, KOtBu Strong bases to generate phenolate
Metal precursor TaCl5 or Ta alkyls Starting point for complex formation
Ligand equivalents 2 equivalents phenolato, 2 equivalents aryl Stoichiometric control critical
Purification Recrystallization, inert chromatography To isolate pure complex

Chemical Reactions Analysis

Types of Reactions

Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions may produce new tantalum complexes with different ligands .

Scientific Research Applications

Chemical Synthesis and Catalysis

Tantalum complexes are increasingly utilized as catalysts in organic synthesis due to their unique electronic properties and ability to stabilize reactive intermediates. For instance, recent studies have highlighted their role in facilitating enantioselective reactions. Tantalum-based catalysts have demonstrated moderate to excellent yields and enantioselectivities in oxidative coupling reactions, showcasing their potential in the synthesis of complex organic molecules .

Case Study: Enantioselective Oxidative Couplings

  • Catalyst : Tantalum complex (PNP)TaF₄
  • Reaction : Oxidative coupling of substituted 2-naphthols
  • Results : Yields ranged from 61% to 99%, with enantioselectivities up to 87% .

Selective Extraction Processes

The extraction of tantalum from ores and recycling materials has been a focus area due to its importance in electronics and aerospace industries. The compound's physicochemical properties make it suitable for liquid-liquid extraction processes.

Case Study: Liquid-Liquid Extraction

  • Solvent : 4-methylacetophenone (4-MAcPh)
  • Application : Selective recovery of tantalum from capacitor waste solutions.
  • Findings : The extraction efficiency for tantalum was significantly improved using 4-MAcPh compared to traditional solvents like methyl isobutyl ketone (MIBK), indicating its potential for industrial applications .

Material Science Applications

Tantalum complexes are also explored in material science for their role in developing advanced materials with specific electrical and thermal properties. The stability and conductivity of tantalum compounds make them ideal candidates for applications in high-performance capacitors and superconductors.

Case Study: Capacitor Technology

  • Material : Tantalum oxide films
  • Application : Used in high-capacitance capacitors.
  • Advantages : High dielectric constant and thermal stability enhance performance in electronic devices .

Biomedical Applications

Emerging research indicates that tantalum complexes may have therapeutic applications, particularly in drug delivery systems and as imaging agents due to their biocompatibility and ability to form stable complexes with biomolecules.

Case Study: Drug Delivery Systems

  • Research Focus : Investigating the use of tantalum complexes for targeted drug delivery.
  • Outcome : Preliminary studies suggest that these complexes can effectively encapsulate therapeutic agents, improving bioavailability and targeting capabilities .

Environmental Applications

Tantalum's role extends into environmental science where it is used in processes aimed at recovering valuable metals from waste streams. Its selectivity during extraction processes allows for the efficient separation of tantalum from other metals.

Case Study: Metal Recovery from E-Waste

  • Process : Recovery of tantalum from electronic waste.
  • Results : High selectivity achieved using tailored solvent systems, reducing environmental impact while maximizing metal recovery .

Mechanism of Action

The mechanism by which Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- exerts its effects involves the coordination of tantalum with phenolato ligands. This coordination stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural and functional attributes of the ligands in the tantalum complex with analogous phenolic derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Effects Reference
2,6-Bis(1,1-dimethylethyl)phenol C₁₄H₂₂O tert-Butyl groups at 2,6-positions Inhibits photosynthesis in plants; increases Fo, decreases Fv/Fm in PSII [1]
Phenol,2,6-bis(1,1-dimethylethyl)-4-(diphenylamino)- C₂₆H₃₁NO Diphenylamino at 4-position High molecular weight (373.54 g/mol); potential antioxidant properties [2]
4-Methyl-2,6-bis(1-phenylethyl)phenol acetate C₂₅H₂₆O₂ Acetylated 4-methylphenol derivatives Used as stabilizers (e.g., Ionol 6 acetate); molecular weight 358.47 g/mol [3]
2,2'-Methylenebis[4,6-di-tert-butylphenol] C₂₉H₄₄O₂ Bridged tert-butylphenol dimer High steric bulk (424.66 g/mol); chelating agent for metals [4]
Phenol,2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl] C₂₄H₃₄O Trimethylphenylmethyl at 4-position Compact structure (358.47 g/mol); potential for hydrophobic interactions [5]

Key Findings

Steric and Electronic Effects: The 2,6-di-tert-butylphenolato ligand in the tantalum complex provides significant steric hindrance, comparable to 2,2'-methylenebis[4,6-di-tert-butylphenol] . This hindrance likely stabilizes the tantalum center against hydrolysis or oxidation.

Biological Activity: The parent compound 2,6-bis(1,1-dimethylethyl)phenol exhibits allelopathic effects, reducing chlorophyll content and photosynthetic efficiency in plants by disrupting PSII function .

Thermal and Chemical Stability: Acetylated derivatives like 4-Methyl-2,6-bis(1-phenylethyl)phenol acetate are used as stabilizers due to their resistance to thermal degradation . The tantalum complex’s stability may benefit from analogous steric protection.

Biological Activity

Tantalum and its compounds have garnered significant attention in biomedical research due to their unique properties and potential applications in medical therapies, particularly in the fields of orthopedics and oncology. This article explores the biological activity of the specific compound Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)- , highlighting its biocompatibility, cytotoxicity against cancer cells, and potential therapeutic applications.

Overview of Tantalum in Medicine

Tantalum is a transition metal known for its excellent biocompatibility and corrosion resistance. It has been used extensively in medical implants such as pacemaker electrodes, dental implants, and orthopedic devices. The compound under discussion is an organometallic complex that combines tantalum with bis(1,1-dimethylethyl)phenolato ligands.

Biocompatibility and Cytotoxicity

Biocompatibility refers to the ability of a material to perform with an appropriate host response when applied in a medical context. Studies have shown that tantalum-based materials exhibit minimal toxicity towards mammalian cells while promoting cell proliferation and differentiation.

  • Cell Viability : Research indicates that tantalum particles maintain high cell viability even at elevated concentrations (50–500 μg/ml) over extended periods (up to 7 days) .
  • Macrophage Response : Tantalum particles enhance macrophage activity, which is crucial for tissue integration and healing. A study demonstrated that low concentrations of tantalum particles promoted osteoblast proliferation through autophagy mechanisms .

Anticancer Activity

Recent investigations into tantalum complexes have revealed promising anticancer properties. A notable study developed organometallic complexes of tantalum that showed significant cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards healthy cells.

  • Types of Cancer Targeted : The complexes demonstrated anticancer activity against osteosarcoma, colorectal cancer, and cisplatin-resistant ovarian cancer .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these complexes to induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects commonly associated with traditional chemotherapeutics .

Table 1: Summary of Biological Activity Studies on Tantalum Complexes

Study ReferenceType of StudyFindings
Zhang et al. (2020)In vitroHigh cell viability with tantalum particles; macrophage activation observed.
Kang et al. (2021)In vitroTantalum promoted osteoblast proliferation via autophagy pathways.
Trávníček et al. (2019)In vitro & In vivoSignificant cytotoxicity in cancer cells; low toxicity in healthy cells; effective against multiple cancer types.
Lei et al. (2022)Animal ModelEnhanced bone formation in rabbit models using porous tantalum scaffolds.

Mechanisms Underlying Biological Activity

The biological activity of tantalum complexes can be attributed to several mechanisms:

  • Ion Release : Tantalum ions can stimulate cellular responses that promote healing and integration with surrounding tissues.
  • Signaling Pathways : The Akt/mTOR signaling pathway has been implicated in the proliferation of osteoblasts induced by tantalum particles .
  • Reactive Oxygen Species (ROS) : Certain studies suggest that tantalum materials can induce ROS production in cells, which may play a role in mediating therapeutic effects without leading to cell death .

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